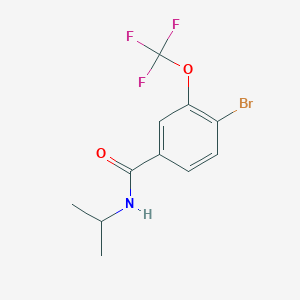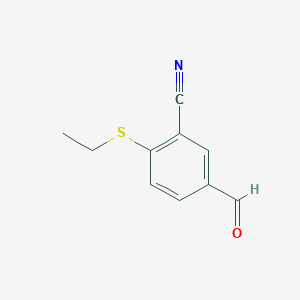
5-Chloro-6-(cyclobutylmethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(cyclobutylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H12ClNO3 It is a derivative of nicotinic acid, which is known for its role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(cyclobutylmethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloronicotinic acid.
Etherification: The 5-chloronicotinic acid undergoes etherification with cyclobutylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether bond.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(cyclobutylmethoxy)nicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nicotinic acid moiety.
Esterification and Amidation: The carboxylic acid group can form esters and amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification and Amidation: Reagents such as alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) are used.
Major Products
Substitution Reactions: Products include various substituted nicotinic acid derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Esterification and Amidation: Products include esters and amides of this compound.
Aplicaciones Científicas De Investigación
5-Chloro-6-(cyclobutylmethoxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting nicotinic acid receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand the biological roles of nicotinic acid derivatives.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(cyclobutylmethoxy)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various biological processes, including lipid metabolism and inflammation. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloronicotinic Acid: A precursor in the synthesis of 5-Chloro-6-(cyclobutylmethoxy)nicotinic acid.
6-Methoxy-5-chloronicotinic Acid: A similar compound with a methoxy group instead of a cyclobutylmethoxy group.
Nicotinic Acid: The parent compound, known for its role in biological processes.
Uniqueness
This compound is unique due to the presence of the cyclobutylmethoxy group, which may confer distinct pharmacological properties compared to other nicotinic acid derivatives. This structural feature can influence the compound’s binding affinity and selectivity for nicotinic acid receptors, making it a valuable compound for medicinal chemistry research.
Propiedades
IUPAC Name |
5-chloro-6-(cyclobutylmethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-4-8(11(14)15)5-13-10(9)16-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETYOYQGMVLZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Phenethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8158429.png)
![1-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8158435.png)












